molecular formula C11H12F2O2 B12835756 1-[4-(Difluoromethoxy)phenyl]-2-methylpropan-1-one CAS No. 78682-09-4

1-[4-(Difluoromethoxy)phenyl]-2-methylpropan-1-one

Cat. No.: B12835756
CAS No.: 78682-09-4
M. Wt: 214.21 g/mol
InChI Key: FCBDKBWPEKKACE-UHFFFAOYSA-N
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Description

1-[4-(Difluoromethoxy)phenyl]-2-methylpropan-1-one is an organic compound with the molecular formula C10H11F2O2 It is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a methylpropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Difluoromethoxy)phenyl]-2-methylpropan-1-one typically involves the reaction of 4-(difluoromethoxy)benzaldehyde with a suitable methylpropanone derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux, and the product is isolated through crystallization or distillation.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Difluoromethoxy)phenyl]-2-methylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[4-(Difluoromethoxy)phenyl]-2-methylpropan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[4-(Difluoromethoxy)phenyl]-2-methylpropan-1-one involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins involved in oxidative stress and inflammation.

Comparison with Similar Compounds

1-[4-(Difluoromethoxy)phenyl]-2-methylpropan-1-one can be compared with other similar compounds, such as:

    1-[4-(Difluoromethoxy)phenyl]ethanamine: This compound has a similar difluoromethoxy group but differs in the presence of an ethanamine moiety instead of a methylpropanone group.

    1-[4-(Difluoromethoxy)phenyl]-3-(3-furyl)-2-propen-1-one: This compound features a furyl group, making it structurally distinct but functionally similar in some reactions.

Properties

CAS No.

78682-09-4

Molecular Formula

C11H12F2O2

Molecular Weight

214.21 g/mol

IUPAC Name

1-[4-(difluoromethoxy)phenyl]-2-methylpropan-1-one

InChI

InChI=1S/C11H12F2O2/c1-7(2)10(14)8-3-5-9(6-4-8)15-11(12)13/h3-7,11H,1-2H3

InChI Key

FCBDKBWPEKKACE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1=CC=C(C=C1)OC(F)F

Origin of Product

United States

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